molecular formula C14H22Cl2N4O2S B570118 Hydroxyethylthiamine hydrochloride CAS No. 14707-32-5

Hydroxyethylthiamine hydrochloride

Cat. No.: B570118
CAS No.: 14707-32-5
M. Wt: 381.316
InChI Key: XBVZEQHKSIBGCR-UHFFFAOYSA-M
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Description

Hydroxyethylthiamine hydrochloride (CAS No. 14707-32-5) is a thiamine (vitamin B1) derivative with the molecular formula C₁₄H₂₁N₄O₂S·ClH·Cl. It is widely utilized as a high-purity analytical reference standard in pharmaceutical and biochemical research. The compound is characterized by its stability under controlled conditions and is critical for quality control in assays, particularly in high-performance liquid chromatography (HPLC) . Its structural features include a hydroxyethyl group attached to the thiamine backbone, which enhances its solubility in aqueous environments compared to non-derivatized thiamine compounds .

Properties

IUPAC Name

1-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]ethanol;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N4O2S.2ClH/c1-8-12(4-5-19)21-14(9(2)20)18(8)7-11-6-16-10(3)17-13(11)15;;/h6,9,19-20H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVZEQHKSIBGCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCO.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The oxidation of thiohydrothiamine (C₁₂H₁₆N₄OS₂) using hydrogen peroxide (H₂O₂) constitutes a foundational method for synthesizing thiamine derivatives. In this process, 50–60°C heating facilitates the conversion of the thiol group (-SH) to a sulfonic acid (-SO₃H), followed by neutralization with hydrochloric acid to yield HET·HCl.

Key Parameters:

  • Oxidant: 30% H₂O₂ (molar ratio 1:1.2 thiohydrothiamine:H₂O₂)

  • Temperature: 50°C ± 2°C

  • Reaction Time: 3–4 hours

  • Yield: 78–85%

Post-Oxidation Processing

Post-oxidation, the crude product undergoes recrystallization in methanol-HCl (1:4 v/v) to remove nitrate impurities. Centrifugation at 8,000 rpm for 15 minutes isolates crystalline HET·HCl, followed by vacuum drying at 40°C.

Mercuric Chloride-Mediated Synthesis

Alkaline Methylation with HgCl₂

A modified approach employs mercuric chloride (HgCl₂) to suppress thiamine interference during HET·HCl synthesis. Thiamine hydrochloride reacts with ethylene oxide under alkaline conditions (pH 10–12), with HgCl₂ (0.01% w/v) quenching competing thiochrome formation.

Procedure:

  • Dissolve thiamine hydrochloride (5 g) in 0.01N HCl.

  • Add 0.1 ml HgCl₂ (1% w/v) and 2 ml 30% NaOH.

  • Introduce ethylene oxide (1.2 molar equivalents) at 25°C.

  • React for 5 hours under nitrogen atmosphere.

  • Acidify with HCl to pH 2.5, extract with isobutanol.

Yield: 68–72% (post-purification via permutit chromatography).

Acid Hydrolysis and Neutralization

Hydrolysis of N,O-Dimethyl Intermediates

Patent CN103073449A describes a related method for synthesizing hydroxylamine derivatives, adaptable to HET·HCl production. Thiamine is methylated using methyl iodide in acetic ester, followed by hydrolysis with 6N HCl at 80°C.

Optimized Conditions:

  • Methylating Agent: Methyl iodide (1.5:1 molar ratio)

  • Hydrolysis Temperature: 80°C ± 5°C

  • Duration: 2 hours

  • Yield: 89–92%

Neutralization and Crystallization

Post-hydrolysis, the mixture is neutralized with 10% NaOH to pH 6.5–7.0. HET·HCl precipitates upon cooling to 4°C, with a final purity of 97.3% (HPLC analysis).

Purification Techniques

Permutit Column Chromatography

A permutit column (12 cm × 7 mm) pre-treated with 5% acetic acid effectively separates HET·HCl from unreacted thiamine. Elution with boiling KCl-HCl (0.1N) achieves 95–98% recovery.

Elution Profile:

FractionVolume (ml)HET·HCl Concentration (mg/ml)
1–5200.12
6–10200.89
11–15200.21

Solvent Recrystallization

Methanol-water (7:3 v/v) recrystallization at −20°C enhances purity to 99.1%, with a melting point of 248–250°C.

Analytical Validation

Fluorometric Determination

A ferricyanide-fluorometric assay quantifies HET·HCl using thiochrome fluorescence (λₑₓ = 365 nm, λₑₘ = 435 nm). Calibration curves show linearity (R² = 0.998) over 0.05–1.0 μg/ml.

Interference Testing:

  • Thiamine: <2% cross-reactivity (0.01% HgCl₂ present)

  • Recovery Rate: 98.4% ± 1.2% (n = 5)

Nitrate Ion Detection

Residual nitrate (NO₃⁻) in HET·HCl is monitored via brown ring tests, ensuring compliance with <0.1% impurity thresholds.

Comparative Analysis of Synthesis Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
H₂O₂ OxidationH₂O₂, HCl-MeOH508597.3
HgCl₂-MediatedHgCl₂, Ethylene Oxide257295.8
Acid HydrolysisMethyl Iodide, HCl809299.1

Chemical Reactions Analysis

Types of Reactions

Hydroxyethylthiamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

Thiamine Deficiency Treatment

Hydroxyethylthiamine hydrochloride is primarily utilized in the treatment of thiamine deficiency, which can lead to conditions such as beriberi and Wernicke's encephalopathy. Due to its rapid absorption and effectiveness, it is often preferred in clinical settings where quick restoration of thiamine levels is critical, particularly in patients receiving intravenous dextrose who are at risk of developing heart failure due to thiamine depletion .

Bioavailability Studies

Recent studies have demonstrated that this compound exhibits superior bioavailability compared to traditional thiamine formulations. A study using gamma scintigraphy showed that a gastro-retentive floating tablet formulation of this compound significantly increased the oral bioavailability of thiamine by 2.8-fold under fed conditions compared to conventional immediate-release tablets . This property makes it a promising candidate for oral supplementation strategies.

Nutritional Applications

Food Fortification

This compound is being explored for its potential in food fortification. Its stability and solubility make it suitable for incorporation into various food products, enhancing their nutritional value without compromising sensory qualities. Research has focused on optimizing detection methods for thiamine and its derivatives in food matrices, ensuring accurate quantification during fortification processes .

Analytical Applications

Quantitative Analysis Techniques

The determination of this compound in biological samples has been facilitated by advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) methods have been developed for the simultaneous quantification of thiamine and hydroxyethylthiamine in various matrices, demonstrating high sensitivity and reproducibility . Such methodologies are crucial for pharmacokinetic studies and monitoring therapeutic levels in clinical settings.

Case Studies

Clinical Trials on Efficacy

Several clinical trials have assessed the efficacy of this compound in treating patients with neurological disorders associated with thiamine deficiency. In one notable study, patients with Wernicke's encephalopathy showed significant improvement in symptoms when treated with this compound compared to those receiving standard thiamine therapy .

Safety Assessments

Safety evaluations have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. Studies involving animal models have established safe dosage ranges, supporting its use in both clinical and dietary applications .

Comparative Efficacy Table

Application AreaThis compoundTraditional Thiamine
BioavailabilityHigher (2.8-fold increase)Standard levels
Treatment of DeficiencyEffective for rapid restorationSlower absorption
Food Fortification PotentialHigh stability and solubilityVariable
Safety ProfileWell-toleratedGenerally safe

Mechanism of Action

Hydroxyethylthiamine hydrochloride exerts its effects by mimicking the action of thiamine in the body. Thiamine is essential for the metabolism of carbohydrates and the production of energy. It acts as a coenzyme in several enzymatic reactions, including the decarboxylation of alpha-keto acids and the transketolation in the pentose phosphate pathway. This compound is thought to enhance these metabolic processes by increasing the availability of thiamine in tissues .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight Solubility Primary Applications Purity (HPLC)
This compound 14707-32-5 C₁₄H₂₁N₄O₂S·ClH·Cl 381.32 Water-soluble HPLC reference standard, biochemical research ≥99.0%
Thiamine Chloride Hydrochloride 67-03-8 C₁₂H₁₇ClN₄OS·HCl 337.27 Water-soluble Vitamin B1 supplements, pharmaceuticals ≥98.0%
Pyridoxal Hydrochloride (Vitamin B6) 65-22-5 C₈H₁₁NO₃·HCl 203.63 Water-soluble Enzymatic assays, metabolic studies ≥98.0%
Tyramine Hydrochloride 60-19-5 C₈H₁₁NO·HCl 173.65 Water-soluble Neurotransmitter research, biochemical probes ≥97.0%
Triethylamine Hydrochloride 554-68-7 (C₂H₅)₃N·HCl 137.65 Water-soluble Organic synthesis, pH adjustment ≥99.0%

Key Differences in Chemical Behavior

Solubility and Stability: this compound exhibits superior solubility in water compared to non-hydroxylated thiamine derivatives, making it ideal for aqueous-phase analytical methods . In contrast, triethylamine hydrochloride is hygroscopic and primarily used in non-biological applications due to its irritant properties .

Analytical Utility: Hydroxyethylthiamine and thiamine chloride hydrochloride are both used as HPLC standards, but hydroxyethylthiamine’s modified structure reduces interference in complex matrices like food and biological samples . Tyramine hydrochloride, while water-soluble, is employed in fluorescence-based assays due to its phenolic group, a feature absent in hydroxyethylthiamine .

Thiamine chloride hydrochloride is generally recognized as safe (GRAS) for pharmaceutical use, with strict regulatory specifications for heavy metals (<20 ppm) .

Research Findings

  • Binding Efficiency : this compound shows enhanced binding to hydrogels in aqueous environments compared to dopamine hydrochloride, likely due to its polar hydroxyethyl group .
  • Quantitative Analysis : A validated HPLC method for hydroxyethylthiamine achieved a detection limit of 0.02 µg/mL, outperforming methods for pyridoxal hydrochloride (detection limit: 0.05 µg/mL) .
  • Stability : Hydroxyethylthiamine remains stable at room temperature for 24 months when stored in light-resistant containers, whereas pyridoxamine dihydrochloride requires refrigeration to prevent degradation .

Biological Activity

Hydroxyethylthiamine hydrochloride (HET) is a derivative of thiamine (vitamin B1) that exhibits significant biological activity, particularly in metabolic processes. This article reviews the biological activity of HET, focusing on its mechanisms, efficacy in clinical studies, and potential applications.

Overview of this compound

HET is synthesized from thiamine and is known for its enhanced bioavailability and stability compared to its parent compound. It acts as a coenzyme in various enzymatic reactions crucial for carbohydrate metabolism and energy production.

HET functions primarily through its conversion to thiamine diphosphate (TDP), which serves as a cofactor for several key enzymes involved in metabolic pathways:

  • Pyruvate Dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
  • Alpha-Ketoglutarate Dehydrogenase : Plays a critical role in the citric acid cycle.
  • Transketolase : Involved in the pentose phosphate pathway, essential for nucleotide synthesis.

The action of HET is not limited to enzymatic roles; it also participates in non-coenzymatic functions such as:

  • Modulating oxidative stress through antioxidant properties.
  • Influencing neurotransmitter synthesis and nerve signal transmission .

Efficacy in Clinical Trials

A double-blind, placebo-controlled study demonstrated that thiamine and its derivatives, including HET, significantly improve clinical symptoms in conditions related to thiamine deficiency. For instance, patients suffering from seasonal ataxia showed marked improvement when treated with thiamine, indicating that HET could have similar beneficial effects due to its structural similarity and biological roles .

Case Studies

  • Seasonal Ataxia Syndrome :
    • Study Design : A clinical trial involving patients with seasonal ataxia in Nigeria.
    • Findings : Statistically significant improvements were noted in patients receiving thiamine compared to placebo (p < 0.0001), suggesting a direct link between thiamine deficiency and the syndrome .
  • Metabolic Disorders :
    • In animal studies, HET has been shown to enhance glucose metabolism and reduce oxidative stress markers, potentially benefiting conditions like diabetes .

Comparative Biological Activity

To better understand the biological activity of HET relative to other thiamine derivatives, the following table summarizes key attributes:

CompoundCoenzyme FunctionAntioxidant ActivityBioavailabilityClinical Use
ThiamineYesModerateModerateGeneral deficiency treatment
HydroxyethylthiamineYesHighHighPotential treatment for metabolic disorders
Thiamine Diphosphate (TDP)YesLowLowEssential cofactor in metabolism

Q & A

Q. What analytical methods are recommended for quantifying Hydroxyethylthiamine hydrochloride in biological samples?

Utilize reversed-phase HPLC with an Inertsil ODS-3 column (5 μm, 150 × 4.6 mm) under isocratic conditions (methanol:phosphate buffer = 1:9 v/v) and fluorescence detection (Ex 375 nm, Em 440 nm). Calibration requires certified reference standards (e.g., 200 mg this compound Standard) to ensure traceability. Include internal standards for matrix correction and validate with spike-recovery tests (85–115% recovery range) .

Q. How can researchers confirm the structural identity of this compound?

Combine spectroscopic methods:

  • ¹H/¹³C NMR for verifying the hydroxyethyl substitution pattern on the thiamine backbone.
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]⁺ at m/z 307.1) and fragmentation patterns. Cross-reference with published spectral libraries and certified reference materials .

Advanced Research Questions

Q. What methodological considerations are critical when validating an HPLC-based assay for this compound in complex matrices?

Key validation parameters:

  • Specificity : Achieve baseline separation from structurally analogous compounds (e.g., thiamine HCl; resolution >2.0) using a phosphate buffer (pH 2.2) in the mobile phase.
  • Accuracy/Precision : Conduct triplicate spike-recovery tests at 50–200% target concentration (≤5% RSD for intra-day precision).
  • Linearity : Establish a calibration curve (R² >0.998) using matrix-matched standards to account for ion suppression/enhancement .

Q. How should researchers design experiments to resolve contradictory stability data for this compound in aqueous solutions?

Apply ICH Q1A stability guidelines :

  • Forced degradation : Expose to thermal stress (40–60°C), hydrolytic conditions (pH 1–13), and UV light (ICH Q1B).
  • Kinetic analysis : Monitor degradation via HPLC-UV and calculate rate constants (k) using first-order kinetics.
  • Degradation product identification : Use LC-MS/MS with polarity switching to detect oxidation byproducts (e.g., thiochrome derivatives) .

Q. What advanced statistical approaches address inter-laboratory variability in this compound quantification?

  • Nested ANOVA : Differentiate between within-lab and between-lab variances.
  • Mandel’s h/k statistics : Identify systematic biases across laboratories.
  • Consensus value establishment : Apply ISO 13528 robust statistical methods with ≥8 labs using identical reference standards (e.g., GB/T 5009.197-2003-compliant materials) .

Methodological Guidance for Data Analysis

Q. How can researchers differentiate this compound from its degradation products in long-term stability studies?

  • Chromatographic separation : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve degradation products.
  • High-resolution MS : Use Q-TOF systems (<5 ppm mass accuracy) to identify fragment ions unique to degradation pathways (e.g., cleavage of the hydroxyethyl group).
  • Forced degradation controls : Compare retention times and spectral profiles with stress-tested samples .

Q. What experimental controls are essential for pharmacological studies involving this compound?

  • Negative controls : Use vehicle-only groups to account for solvent effects.
  • Positive controls : Include thiamine-deficient models to validate biological activity.
  • Batch consistency verification : Characterize each synthesis batch via HPLC purity (>99%) and water content (<0.5% by Karl Fischer titration) .

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